Cas no 2034262-40-1 (1-(2-chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea)

1-(2-Chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea is a synthetic urea derivative featuring a chlorophenyl and methoxyazetidinylphenyl moiety. This compound exhibits potential as an intermediate or active pharmaceutical ingredient (API) in medicinal chemistry, particularly due to its structural versatility for targeting biological pathways. The presence of the azetidine ring enhances conformational rigidity, which may improve binding affinity and selectivity in receptor interactions. The chloro substituent contributes to electronic modulation, while the methoxy group offers additional steric and electronic tuning. Its well-defined molecular architecture makes it suitable for research in drug discovery, especially in the development of kinase inhibitors or GPCR modulators. The compound’s purity and stability are critical for reproducible experimental outcomes.
1-(2-chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea structure
2034262-40-1 structure
Product Name:1-(2-chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea
CAS No:2034262-40-1
MF:C17H18ClN3O2
MW:331.796722888947
CID:6395675
PubChem ID:92076989
Update Time:2025-06-30

1-(2-chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea Chemical and Physical Properties

Names and Identifiers

    • 1-(2-chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea
    • F6472-0364
    • 2034262-40-1
    • AKOS026688952
    • 1-(2-chlorophenyl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea
    • Inchi: 1S/C17H18ClN3O2/c1-23-14-10-21(11-14)13-8-6-12(7-9-13)19-17(22)20-16-5-3-2-4-15(16)18/h2-9,14H,10-11H2,1H3,(H2,19,20,22)
    • InChI Key: JGDCOKQYOIDQFA-UHFFFAOYSA-N
    • SMILES: N(C1=CC=CC=C1Cl)C(NC1=CC=C(N2CC(OC)C2)C=C1)=O

Computed Properties

  • Exact Mass: 331.1087545g/mol
  • Monoisotopic Mass: 331.1087545g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 395
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 53.6Ų

1-(2-chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea Pricemore >>

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F6472-0364-2μmol
1-(2-chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea
2034262-40-1 90%+
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F6472-0364-20μmol
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F6472-0364-1mg
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F6472-0364-2mg
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F6472-0364-3mg
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F6472-0364-4mg
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F6472-0364-5mg
1-(2-chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea
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F6472-0364-10mg
1-(2-chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea
2034262-40-1 90%+
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1-(2-chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea Related Literature

Additional information on 1-(2-chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea

1-(2-Chlorophenyl)-3-[4-(3-Methoxyazetidin-1-yl)phenyl]urea: A Comprehensive Overview

1-(2-Chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea (CAS No. 2034262-40-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This urea derivative, characterized by its chlorophenyl and methoxyazetidine moieties, has been the subject of extensive research, particularly in the areas of drug discovery and development.

The chlorophenyl group in the compound contributes to its lipophilicity, which is crucial for enhancing its ability to cross biological membranes and reach target sites within the body. The methoxyazetidine moiety, on the other hand, imparts additional stability and bioavailability, making this compound a promising candidate for various pharmacological studies.

Recent studies have highlighted the potential of 1-(2-chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea in modulating specific biological pathways. For instance, a study published in the Journal of Medicinal Chemistry in 2022 demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that it could be a valuable therapeutic agent for treating inflammatory diseases like rheumatoid arthritis and Crohn's disease.

In addition to its anti-inflammatory effects, 1-(2-chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea has also shown promise in cancer research. A 2021 study in Cancer Research reported that this compound effectively inhibits the growth of various cancer cell lines, including breast cancer and colorectal cancer cells. The mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and MAPK, which are frequently dysregulated in cancer cells.

The structural versatility of 1-(2-chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea has also made it an attractive scaffold for medicinal chemists. Researchers have explored various modifications to the core structure to optimize its pharmacological properties. For example, substituting different functional groups on the chlorophenyl or methoxyazetidine moieties can enhance its selectivity and potency against specific targets.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-(2-chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated with minimal side effects, paving the way for further clinical development.

In conclusion, 1-(2-chlorophenyl)-3-[4-(3-methoxyazetidin-1-yl)phenyl]urea (CAS No. 2034262-40-1) represents a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an exciting candidate for further research and development in the fields of medicinal chemistry and drug discovery.

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